1-[3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
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Overview
Description
1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure, which includes a benzothiophene and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiadiazole precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with modified functional groups.
Scientific Research Applications
1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Another compound with a similar core structure but different substituents.
Uniqueness
1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C31H25ClN2OS2 |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-3',3'-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C31H25ClN2OS2/c1-20-11-15-23(16-12-20)30(24-17-13-21(2)14-18-24)27-9-4-5-10-28(27)31(37-30)34(33-29(36-31)22(3)35)26-8-6-7-25(32)19-26/h4-19H,1-3H3 |
InChI Key |
LKMFJVFVPMEOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC(=CC=C5)Cl)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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